Fmoc-7-benzyloxy-DL-tryptophan
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Overview
Description
Fmoc-7-benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-7-benzyloxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyloxy group is introduced via a benzylation reaction, where the hydroxyl group of tryptophan is reacted with benzyl bromide in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a resin support, allowing for easy purification and isolation .
Chemical Reactions Analysis
Types of Reactions
Fmoc-7-benzyloxy-DL-tryptophan undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative, while reduction can convert it back to the hydroxyl form
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in methanol
Major Products Formed
Deprotection: Tryptophan with a free amino group.
Coupling: Peptide chains with this compound incorporated.
Oxidation: Benzaldehyde derivative.
Reduction: Hydroxyl derivative of tryptophan
Scientific Research Applications
Fmoc-7-benzyloxy-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including drug development and biochemical research .
Mechanism of Action
The primary mechanism of action of Fmoc-7-benzyloxy-DL-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyloxy group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets, including enzymes and receptors, depending on the peptide sequence it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
Fmoc-tryptophan: Lacks the benzyloxy group, making it less stable in certain reactions.
Boc-tryptophan: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions.
Cbz-tryptophan: Uses a carbobenzoxy (Cbz) protecting group, which is removed by hydrogenation
Uniqueness
Fmoc-7-benzyloxy-DL-tryptophan is unique due to the presence of both the Fmoc and benzyloxy groups. The Fmoc group provides ease of removal under mild basic conditions, while the benzyloxy group offers additional stability and protection during synthesis. This combination makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O5/c36-32(37)29(17-22-18-34-31-23(22)15-8-16-30(31)39-19-21-9-2-1-3-10-21)35-33(38)40-20-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h1-16,18,28-29,34H,17,19-20H2,(H,35,38)(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXUXQYKTBDHQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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